![molecular formula C8H11FN2O B6228835 1-(5-Fluoropyridin-3-yl)-2-methoxyethan-1-amine CAS No. 1248189-85-6](/img/no-structure.png)
1-(5-Fluoropyridin-3-yl)-2-methoxyethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Zukünftige Richtungen
The development of fluorinated chemicals, including fluoropyridines, has been steadily increasing due to their high availability, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry . Future research may focus on the synthesis, properties, and applications of new fluorinated compounds.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-fluoropyridin-3-yl)-2-methoxyethan-1-amine involves the reaction of 5-fluoropyridine-3-carbaldehyde with 2-methoxyethylamine in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "5-fluoropyridine-3-carbaldehyde", "2-methoxyethylamine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 5-fluoropyridine-3-carbaldehyde in a suitable solvent.", "Step 2: Add 2-methoxyethylamine to the reaction mixture.", "Step 3: Add a reducing agent to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 6: Purify the product using column chromatography or recrystallization." ] } | |
CAS-Nummer |
1248189-85-6 |
Molekularformel |
C8H11FN2O |
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
1-(5-fluoropyridin-3-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C8H11FN2O/c1-12-5-8(10)6-2-7(9)4-11-3-6/h2-4,8H,5,10H2,1H3 |
InChI-Schlüssel |
OQLHXKOKNRJVFG-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C1=CC(=CN=C1)F)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.